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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of INJ-47965567,
a potent and selective P2X7 receptor antagonist, in electrophysiology and patch-clamp studies.
JNJ-47965567 is a valuable tool for investigating the role of the P2X7 receptor in various
physiological and pathological processes, including neuroinflammation, neuropathic pain, and

neuropsychiatric disorders.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for INJ-47965567, facilitating
comparison across different species and experimental systems.

Table 1: Binding Affinity and Potency of JNJ-47965567

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15586329?utm_src=pdf-interest
https://www.benchchem.com/product/b15586329?utm_src=pdf-body
https://www.benchchem.com/product/b15586329?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23889535/
https://www.jneurosci.org/content/36/22/5920
https://www.benchchem.com/product/b15586329?utm_src=pdf-body
https://www.benchchem.com/product/b15586329?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Species Assay Type Parameter Value
Human Radioligand Binding pKi 7.9 £ 0.07[1][3]
Rat Radioligand Binding pKi 8.7 £ 0.07[3]
IL-1B Release (Whole
Human pIC50 6.7 £ 0.07[1][3]
Blood)
IL-1B Release
Human pIC50 7.5+ 0.07[1][3]
(Monocytes)
IL-1B Release
Rat _ . pIC50 7.1+ 0.1[1][3]
(Microglia)
Mouse Ethidium+ Uptake IC50 54 + 24 nM[4]
_ e 93.9 + 1.9 (at 100 nM)
Human Electrophysiology % Inhibition

[3]

Table 2: In Vivo Efficacy of INJ-47965567

Species Model Parameter Value

Brain P2X7 Receptor )
Rat ) Brain EC50 78 + 19 ng-mL~1[1][3]
Autoradiography

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of INJ-47965567 and a typical
experimental workflow for its characterization using patch-clamp electrophysiology.
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Figure 1: P2X7 receptor signaling and inhibition by JNJ-47965567.
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Figure 2: Experimental workflow for patch-clamp analysis of INJ-47965567.

Experimental Protocols
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This section provides detailed protocols for the electrophysiological characterization of INJ-
47965567 using whole-cell patch-clamp.

Protocol 1: Whole-Cell Patch-Clamp Recording of hP2X7
Currents and Inhibition by JNJ-47965567

This protocol is designed for recording currents from human P2X7 receptors expressed in a
stable cell line, such as 1321N1 astrocytoma cells.

1. Materials and Solutions
e Cell Line: 1321N1 cells stably expressing human P2X7 (hP2X7).

o Extracellular Solution (ECS) (in mM): 147 NacCl, 10 HEPES, 13 Glucose, 2 CaClz, 1 MgClz, 3
KCI. Adjust pH to 7.4 with NaOH.

e Intracellular Solution (ICS) (in mM): 140 KCI, 10 HEPES, 5 EGTA, 2 MgClz. Adjust pH to 7.2
with KOH.

e Agonist Stock: 10 mM Bz-ATP in sterile water.

e Antagonist Stock: 10 mM JNJ-47965567 in DMSO.[4]

2. Cell Preparation

o Culture 1321N1-hP2X7 cells on glass coverslips in appropriate media.
» Use cells for recording 24-48 hours after plating.

o Transfer a coverslip to the recording chamber on the microscope stage and perfuse with
ECS at 1-2 mL/min.

3. Pipette Preparation and Sealing
o Pull borosilicate glass pipettes to a resistance of 3-5 MQ when filled with ICS.

e Mount the filled pipette on the headstage of the patch-clamp amplifier.
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Under visual control, approach a target cell with the pipette tip while applying slight positive
pressure.

Upon contact with the cell membrane, release the positive pressure to facilitate the formation
of a high-resistance (GQ) seal.

. Whole-Cell Recording and Drug Application
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
Clamp the cell at a holding potential of -60 mV.
Allow the cell to stabilize for 2-5 minutes.
Establish a baseline recording of the holding current.

Apply the P2X7 receptor agonist, Bz-ATP (e.g., 100 uM), to the cell and record the inward
current.

Wash out the agonist with ECS until the current returns to baseline.
Pre-incubate the cell with INJ-47965567 (e.g., 100 nM) for 5-6 minutes.[3]
Co-apply Bz-ATP and JNJ-47965567 and record the resulting current.
Wash out both compounds.

. Data Analysis

Measure the peak amplitude of the Bz-ATP-evoked current in the absence and presence of
JNJ-47965567.

Calculate the percentage inhibition of the current by INJ-47965567.

To determine the IC50, repeat the experiment with a range of INJ-47965567 concentrations
and fit the data to a concentration-response curve.
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Protocol 2: Determining the Mechanism of Action
(Competitive vs. Non-competitive Antagonism)

This protocol is an extension of Protocol 1 and is designed to investigate whether JNJ-
47965567 acts as a competitive or non-competitive antagonist.

1. Procedure
o Follow steps 1-4 of Protocol 1 to establish a stable whole-cell recording.

» Generate a concentration-response curve for the agonist (Bz-ATP) by applying increasing
concentrations and recording the peak current at each concentration.

» Wash out the agonist and incubate the cell with a fixed concentration of INJ-47965567 (e.g.,
30 nM).[3]

« In the continued presence of INJ-47965567, generate a second agonist concentration-
response curve.

e Repeat with multiple concentrations of INJ-47965567 if desired.
2. Data Analysis

» Plot the agonist concentration-response curves in the absence and presence of JNJ-
47965567.

o Arightward shift in the agonist EC50 with no change in the maximal response is indicative of
competitive antagonism.

e Adecrease in the maximal response with or without a change in the EC50 suggests non-
competitive or mixed antagonism.[4] While initial studies suggested a competitive
mechanism for INJ-47965567 at human and rat P2X7, subsequent research on murine
P2X7 indicated a non-competitive mechanism.[4] Therefore, careful analysis is crucial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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